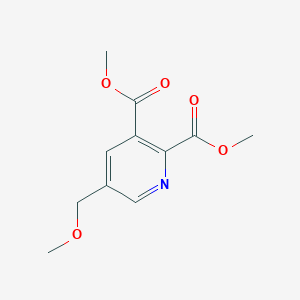

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material . N-bromosuccinimide (NBS) is used as the brominating reagent, and azobisisobutyronitrile (AIBN) is used as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals .Molecular Structure Analysis

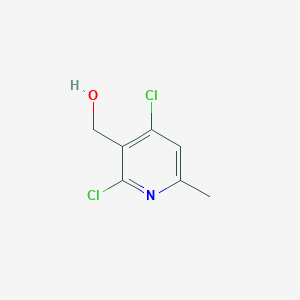

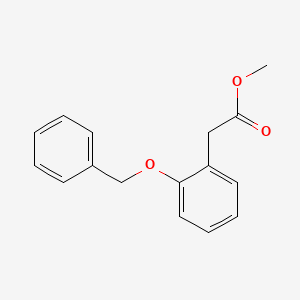

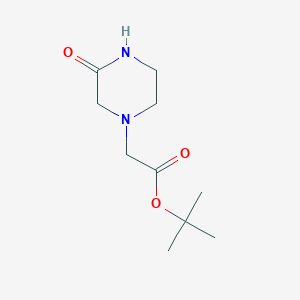

The molecular structure of this compound is based on the pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom.Chemical Reactions Analysis

The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .科学的研究の応用

Herbicide Development

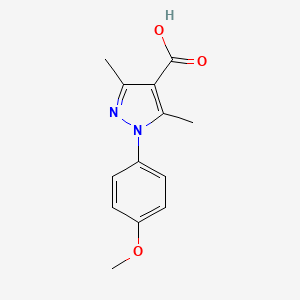

One of the primary applications of Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate is as an intermediate in the synthesis of Imazamox , an imidazolinone-based herbicide. Imazamox acts as an acetolactate synthase inhibitor, which is crucial for weed control in agricultural settings .

Synthesis of Pesticides

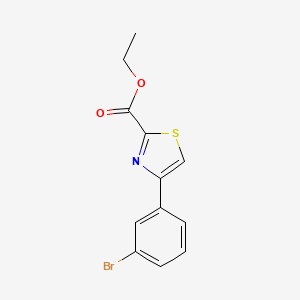

This compound serves as an important intermediate for synthesizing imidazolinone pesticides. These pesticides contain pyridine rings and inhibit the activity of Acetohydroxy Acid Synthetase (AHAs), affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, cell division, and growth .

Chemical Research

Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate is used in chemical research for the oxidation of halogenated quinolines to halopyridine dicarboxylic acids. This process is significant in the study of organic compound reactions and transformations .

Molecular Synthesis

The compound may be used in the synthesis of macrocycles and complex molecules. For example, it can act as a host molecule capable of forming complexes with various derivatives, which is valuable in supramolecular chemistry and material science applications .

作用機序

Target of Action

It’s known that this compound is an important intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors .

Mode of Action

As an intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors, it likely contributes to the inhibition of the acetolactate synthase enzyme .

Biochemical Pathways

The compound plays a role in the biochemical pathway leading to the synthesis of imidazolinone-based acetolactate synthase inhibitors . These inhibitors affect the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine .

Pharmacokinetics

It’s known that the compound has a boiling point of 2922±350 °C and a density of 1197 . It is slightly soluble in chloroform, DMSO, and methanol .

Result of Action

The end products of its biochemical pathway, the imidazolinone-based acetolactate synthase inhibitors, interfere with protein synthesis, dna synthesis, cell division, and growth .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature . It’s also important to note that it’s a flammable liquid and can cause irritation to the skin and eyes .

特性

IUPAC Name |

dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDHDTQWOJRFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455108 |

Source

|

| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

CAS RN |

139123-56-1 |

Source

|

| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)